[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol
Description
[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methanol (CAS: Not explicitly provided; related compound CAS: 1315374-16-3 ) is a chiral cyclopropane derivative featuring a thiophene substituent and a hydroxymethyl group. Its molecular formula is C₈H₁₀OS (molecular weight: 154.23 g/mol), with a bicyclic structure confirmed by its SMILES notation: C1[C@H]([C@@H]1C2=CC=CS2)CO . The compound exhibits stereospecificity due to the (1R,2R) configuration, which influences its physicochemical and biological interactions.
Properties
IUPAC Name |
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQDVSAYSKRJPN-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol typically involves the cyclopropanation of a suitable thiophene derivative followed by functional group transformations to introduce the methanol group. One common method involves the reaction of thiophene with a cyclopropylcarbinyl halide under basic conditions to form the cyclopropylthiophene intermediate. This intermediate is then subjected to reduction reactions to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The hydrogen atoms on the cyclopropyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents for introducing various substituents.
Major Products Formed
Oxidation: Thiophen-2-ylcyclopropylcarboxylic acid.
Reduction: Dihydrothiophen-2-ylcyclopropylmethanol.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can confer rigidity and influence the binding affinity. The methanol group can participate in hydrogen bonding, enhancing the compound’s overall binding properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Collision Cross-Section (CCS) : Predicted CCS values vary with adducts, ranging from 133.4 Ų ([M+H]⁺) to 145.9 Ų ([M+Na]⁺) .
- Thiophene, an electron-rich heterocycle, may enhance binding to biological targets.
Comparison with Structurally Similar Compounds
[(1R,2S)-2-(2-Tritert-butylsilylethynyl)cyclopropyl]methanol (CAS: 1286693-12-6)
- Structure : Replaces thiophene with a tritert-butylsilylethynyl group.
- Key Differences: Substituent Effects: The bulky silyl group increases steric hindrance, reducing reactivity compared to the thiophene derivative. This may limit its utility in sterically sensitive reactions . Electron Properties: The ethynyl-silyl group is electron-withdrawing, contrasting with thiophene’s electron-rich nature.
(2-(Thiophen-2-yl)cyclopropyl)methanol (CAS: 1315374-16-3)
- Structure : Likely a stereoisomer or regioisomer of the target compound.
- Key Differences :
- Stereochemistry : The unspecified stereochemistry (vs. (1R,2R)) could lead to divergent biological activity or crystallization behavior. Stereoisomers often exhibit distinct pharmacokinetic profiles .
- Commercial Availability : Marketed by Hairui Chem with 98% purity, suggesting industrial relevance as a pharmaceutical intermediate .
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol
- Structure : Substitutes thiophene with a trifluoromethyl (-CF₃) group.
- This makes it favorable in drug design for improved bioavailability . Synthetic Challenges: Introducing -CF₃ requires specialized fluorination techniques, unlike thiophene’s straightforward coupling reactions.
[(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol (CAS: 66504-95-8)
- Structure : Replaces thiophene with phenyl and adds a second hydroxymethyl group.
- Key Differences :
- Hydrogen Bonding : Dual hydroxymethyl groups enhance hydrophilicity (solubility 10 mM stock solution in DMSO ) compared to the single -OH in the target compound.
- Aromatic Interactions : Phenyl groups engage in π-π stacking, whereas thiophene’s sulfur atom may participate in dipole-dipole interactions or coordinate metals .
[(1R,3S)-2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol
- Structure : Dichloro-substituted cyclopropane with hydroxymethyl.
- However, they also raise toxicity concerns . Conformational Strain: The dichloro-substitution may distort the cyclopropane ring, affecting stability and synthetic applications .
Table 1: Comparative Analysis of Key Properties
Biological Activity
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its unique cyclopropyl structure substituted with a thiophene ring. This structural configuration is significant as it influences the compound's interaction with various biological targets.
Research indicates that this compound may exhibit activity through several mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound has been studied for its effects on orphan GPCRs, particularly GPR88, which is implicated in neurological functions. It has been shown to act as an agonist, influencing pathways related to mood and behavior .
- TRPV4 Inhibition : There is evidence suggesting that compounds with similar structural features can inhibit TRPV4 channels, which are involved in pain and inflammatory responses. This inhibition could have therapeutic implications for conditions like glaucoma and retinal diseases .
Pharmacological Studies
Recent studies have demonstrated the biological activity of this compound through various assays:
Case Studies
Case Study 1: GPR88 Agonism
In a study focused on GPR88, this compound was synthesized and evaluated for its agonistic properties. The results indicated that the compound significantly increased cAMP levels in neuronal cells, suggesting a role in modulating neurotransmitter release and potentially affecting mood disorders .
Case Study 2: Retinal Protection
Another investigation explored the neuroprotective effects of TRPV4 inhibitors in models of retinal degeneration. Compounds structurally related to this compound were shown to reduce apoptosis in retinal ganglion cells under stress conditions, implying a protective role against retinal diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
